molecular formula C12H10N4O B1599418 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone CAS No. 13025-99-5

4-Pyridinecarboxaldehyde isonicotinoyl hydrazone

Cat. No.: B1599418
CAS No.: 13025-99-5
M. Wt: 226.23 g/mol
InChI Key: RVAFAIOWXGOYMP-OQLLNIDSSA-N
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Description

4-Pyridinecarboxaldehyde isonicotinoyl hydrazone is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of infectious diseases such as tuberculosis. It is a derivative of isonicotinic acid hydrazide, which is a well-known anti-tuberculosis drug.

Preparation Methods

The synthesis of 4-pyridinecarboxaldehyde isonicotinoyl hydrazone typically involves the reaction of 4-pyridinecarboxaldehyde with isonicotinic acid hydrazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Pyridinecarboxaldehyde isonicotinoyl hydrazone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazone group can participate in substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its antimicrobial properties, particularly against Mycobacterium tuberculosis.

    Medicine: As a potential therapeutic agent for the treatment of tuberculosis and other infectious diseases.

    Industry: In the development of new pharmaceuticals and chemical intermediates.

Comparison with Similar Compounds

4-Pyridinecarboxaldehyde isonicotinoyl hydrazone can be compared to other similar compounds such as:

    Isonicotinic acid hydrazide: The parent compound, widely used as an anti-tuberculosis drug.

    2-Pyridinecarboxaldehyde isonicotinoyl hydrazone: A similar compound with potentially greater activity.

    Pyridoxine derivatives: These compounds also exhibit antimicrobial activity and are used in similar therapeutic applications.

The uniqueness of this compound lies in its specific structure, which allows for effective interaction with bacterial targets and its potential for reduced toxicity compared to other similar compounds.

Properties

IUPAC Name

N-[(E)-pyridin-4-ylmethylideneamino]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c17-12(11-3-7-14-8-4-11)16-15-9-10-1-5-13-6-2-10/h1-9H,(H,16,17)/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAFAIOWXGOYMP-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=NNC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=N/NC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13025-99-5, 270576-29-9
Record name 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013025995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002607877
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-(Pyridin-4-ylmethylene)isonicotinohydrazide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A7PJ6445H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: This compound possesses several structural features that make it ideal for constructing MOFs. [, , ] It functions as a ditopic nitrogen ligand, meaning it can bind to metal ions through two nitrogen atoms. [] Specifically, it coordinates through the nitrogen atoms in its pyridyl rings and the hydrazide-hydrazone moiety, allowing it to bridge metal centers and create extended network structures. [, ] This bridging ability, coupled with its potential for hydrogen bonding, facilitates the formation of diverse and often porous framework materials. [, ]

A: Research indicates that the presence of bulky substituents, such as tert-butyl groups, on co-ligands like isophthalates can significantly alter the resulting MOF architecture when using (E)-N'-(pyridin-4-ylmethylene)isonicotinohydrazide. [] Bulky groups can influence the steric environment around the metal centers, leading to the formation of MOFs with different metal node nuclearities and overall framework structures. [] This control over structure, in turn, impacts properties like thermal stability and adsorption behavior.

A: Incorporation of (E)-N'-(pyridin-4-ylmethylene)isonicotinohydrazide into MOFs yields materials with promising catalytic activity. For instance, a cobalt-based 3D supramolecular framework constructed using this ligand exhibited catalytic activity in hydroboration and hydrosilylation reactions of ketones and aldehydes. [] Additionally, a cobalt-based MOF incorporating both (E)-N'-(pyridin-4-ylmethylene)isonicotinohydrazide and 1,4-benzenedicarboxylic acid demonstrated efficiency in catalyzing the cycloaddition of CO2 with spiro-epoxy oxindole to produce spirocyclic carbonates under ambient conditions. []

A: Various techniques are used to investigate the structural and chemical properties of this compound and its derivatives. Single crystal X-ray diffraction (SXRD) is essential for determining crystal structures and understanding coordination modes. [, , ] Other methods include spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to analyze molecular structure and identify functional groups. [] Additionally, techniques like thermogravimetric analysis (TGA) assess thermal stability, a crucial factor for material applications. []

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